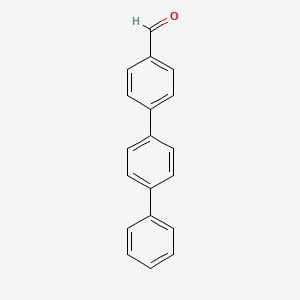4-(4-phenylphenyl)benzaldehyde
CAS No.: 17800-49-6
Cat. No.: VC7953102
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17800-49-6 |
|---|---|
| Molecular Formula | C19H14O |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 4-(4-phenylphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H |
| Standard InChI Key | HSHBGIDOTCOEGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-(4-phenylphenyl)benzaldehyde consists of three aromatic rings arranged linearly, with a formyl (-CHO) group attached to the central benzene ring. Key structural features include:
-
Molecular formula:
-
Exact mass: 258.104 g/mol
-
Polar surface area (PSA): 17.07 Ų
The compound’s hydrophobicity (indicated by LogP > 4) suggests strong lipid solubility, making it suitable for applications requiring non-polar environments. The linear terphenyl backbone contributes to its rigidity, which is advantageous in liquid crystal and polymer synthesis .
Synthesis Methods
Optimized Etherification Route
A 2019 Chinese patent (CN109651120A) outlines a high-yield synthesis method :
Reaction Scheme:
Procedure:
-
Step 1: 4-Hydroxybenzaldehyde reacts with potassium carbonate in a solvent (e.g., dimethylformamide) containing polymerization inhibitors (phenothiazine) and antioxidants (BHT). Azeotropic reflux removes water, forming a potassium phenolate intermediate.
-
Step 2: 4-Fluorobenzaldehyde is added for etherification at 110–130°C for 14–17 hours, achieving >99.5% conversion.
-
Step 3: Crystallization from toluene yields white crystals with 97–98.6% molar yield and >99% HPLC purity .
Advantages:
-
Eliminates side reactions (e.g., aldol condensation) via polymerization inhibitors.
-
Antioxidants prevent oxidation of the aldehyde group.
-
Scalable for industrial production with minimal safety risks .
Comparative Analysis
Alternative routes, such as benzyl chloride-mediated protection (CN102358723A), are less efficient due to lower yields (~85%) and higher costs . The etherification method in CN109651120A remains superior for large-scale synthesis.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Flash Point | Not reported | |
| Solubility | Soluble in DMF, toluene |
The absence of melting/boiling point data in public domains highlights the need for further experimental characterization.
Applications
Pharmaceutical Intermediates
The aldehyde group in 4-(4-phenylphenyl)benzaldehyde enables Schiff base formation, a key step in synthesizing bioactive molecules. For example, it can react with amines to produce imines for antimicrobial or anticancer agents .
Materials Science
Its rigid terphenyl structure makes it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume